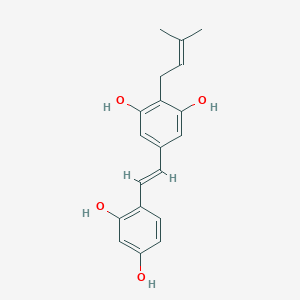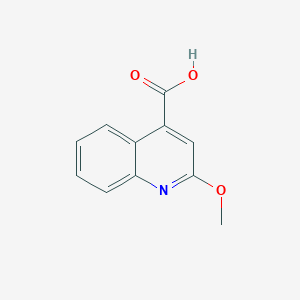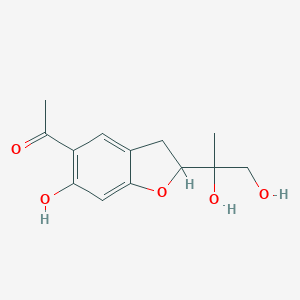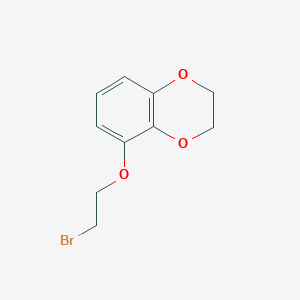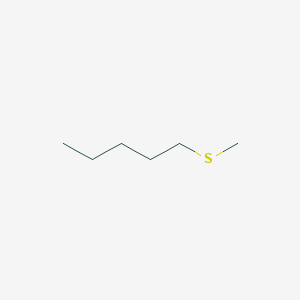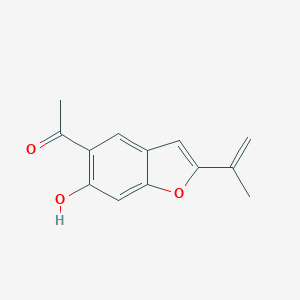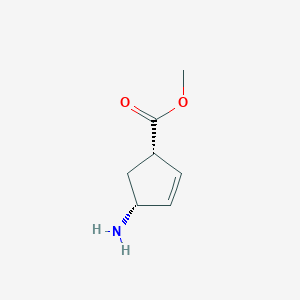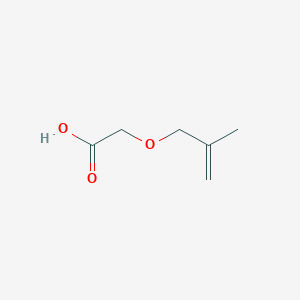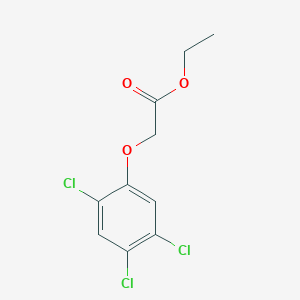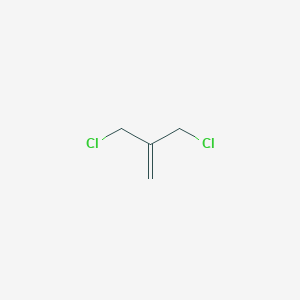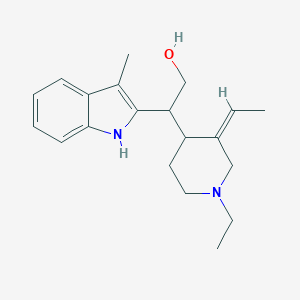
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers led by Daniele Piomelli at the University of California, Irvine. Since then, URB597 has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
作用機序
The mechanism of action of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is based on its ability to inhibit FAAH. FAAH is an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects. beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has also been shown to increase the levels of other endocannabinoids such as 2-arachidonoylglycerol (2-AG).
生化学的および生理学的効果
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to have anxiolytic, antidepressant, and analgesic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease. beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the advantages of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is its selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various diseases. However, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has a short half-life in vivo, which limits its therapeutic potential. In addition, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been shown to have off-target effects, which may complicate its interpretation in some experiments.
将来の方向性
Future research on beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its therapeutic potential. In addition, more studies are needed to understand the off-target effects of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol and to develop more selective inhibitors of FAAH. Finally, clinical trials are needed to determine the safety and efficacy of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol in humans for various diseases.
合成法
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is synthesized through a multi-step process that involves the coupling of an indole derivative with an ethylidene-piperidine intermediate. The final product is obtained by reduction of the resulting ketone with sodium borohydride. The synthesis of beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol is a complex process that requires expertise in organic chemistry.
科学的研究の応用
Beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol increases the levels of anandamide in the brain, which has been shown to have anxiolytic, antidepressant, and analgesic effects.
特性
CAS番号 |
1850-31-3 |
|---|---|
製品名 |
beta-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
分子式 |
C20H28N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-[(3Z)-1-ethyl-3-ethylidenepiperidin-4-yl]-2-(3-methyl-1H-indol-2-yl)ethanol |
InChI |
InChI=1S/C20H28N2O/c1-4-15-12-22(5-2)11-10-17(15)18(13-23)20-14(3)16-8-6-7-9-19(16)21-20/h4,6-9,17-18,21,23H,5,10-13H2,1-3H3/b15-4+ |
InChIキー |
QDPQUPYIXUARDK-SYZQJQIISA-N |
異性体SMILES |
CCN1CCC(/C(=C/C)/C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
正規SMILES |
CCN1CCC(C(=CC)C1)C(CO)C2=C(C3=CC=CC=C3N2)C |
同義語 |
β-(1-Ethyl-3-ethylidene-4-piperidinyl)-3-methyl-1H-indole-2-ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



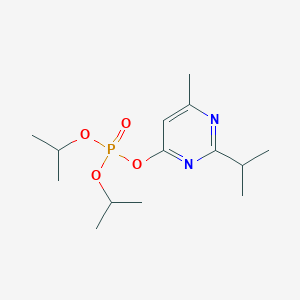
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)
![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)
